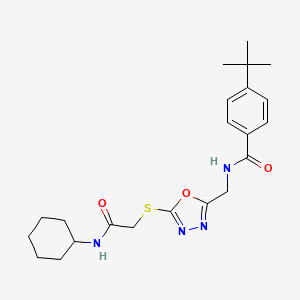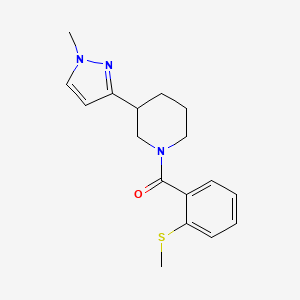
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(methylthio)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(methylthio)phenyl)methanone, also known as MPMP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Pyrazole derivatives, such as the compound , have been studied for their potential use in OLEDs. The combination of a metal core with organic ligands, including pyrazole-based ones, can lead to the formation of complexes with intriguing properties, especially cyclometalated complexes, which are efficient organic light-emitting structures . These materials are crucial for developing more efficient and longer-lasting OLEDs.
Antioxidant and Anticancer Activities
Pyrazoles are known for their diverse biological activities. Some derivatives have been shown to be cytotoxic to several human cell lines and have been used in the treatment of different types of cancer . The compound could be synthesized and evaluated for its antioxidant properties and potential anticancer activities, contributing to the development of new therapeutic agents.
Gastrointestinal Therapeutics
Pyrazole derivatives have been utilized in the treatment of peptic ulcers, including duodenal and gastric ulcers, and in promoting the healing of erosive esophagitis . Research into the compound’s effects on gastrointestinal health could lead to new drugs that prevent scarring and narrowing of the esophagus or reduce the risk of esophageal cancer.
Antiviral and Antibacterial Agents
Compounds with a 1,2,3-triazole moiety, which is structurally similar to pyrazole, have been used in the development of medicinal scaffolds with anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . The compound could be explored for its potential as an antiviral or antibacterial agent, contributing to the fight against infectious diseases.
Agrochemicals
Pyrazole derivatives are important intermediates in the synthesis of agrochemicals . The compound could be investigated for its efficacy in plant protection products, such as pesticides or herbicides, enhancing agricultural productivity and crop protection.
Organic Synthesis and Dyestuff
The compound has applications as an important raw material and intermediate in organic synthesis, pharmaceuticals, and dyestuff production . Its role in the synthesis of complex organic molecules and dyes could be pivotal in various industrial and research applications.
properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-19-11-9-15(18-19)13-6-5-10-20(12-13)17(21)14-7-3-4-8-16(14)22-2/h3-4,7-9,11,13H,5-6,10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTALEJUZZIXLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(methylthio)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2360515.png)
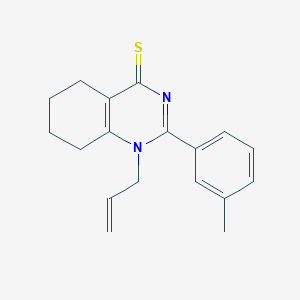
![8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2360518.png)
![Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2360520.png)

![2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360523.png)
![3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide](/img/structure/B2360524.png)
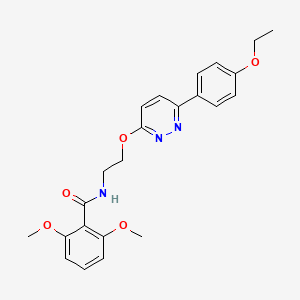

![3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2360530.png)
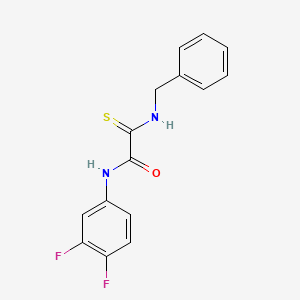
![N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide](/img/structure/B2360533.png)
![2-(isobutylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360534.png)
